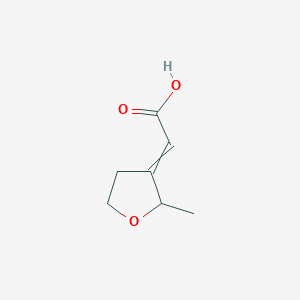

2-(2-Methyloxolan-3-ylidene)acetic acid

Vue d'ensemble

Description

“2-(2-Methyloxolan-3-ylidene)acetic acid” is an organic compound with the molecular formula C7H10O3 . It has a molecular weight of 142.15 .

Molecular Structure Analysis

The molecular structure of “2-(2-Methyloxolan-3-ylidene)acetic acid” consists of 7 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The exact structure and arrangement of these atoms within the molecule would require more specific information or a detailed structural analysis.Applications De Recherche Scientifique

Ring Expansion and Synthesis Techniques

The catalyzed reaction of 2-methyldioxolane derivatives has been a subject of study for ring expansion to medium-sized dioxacycloalkenones, showcasing its utility in organic synthesis. This process involves the intramolecular formation of oxonium ylides, leading to the effective ring enlargement of cyclic acetals. For instance, the reaction catalyzed by Rh(II) in the presence of protic nucleophiles such as AcOH can result in significant yield enhancements, illustrating the compound's versatility in creating complex cyclic structures (Oku, Murai, & Baird, 1997).

Development of Aromatic Compounds with Specific Scents

In another dimension of its application, the synthesis of compounds bearing blossom orange scent demonstrates the capability of 2-methyldioxolane derivatives in flavor and fragrance chemistry. The acetalization reaction between specific ketones and propylene glycol using acid solid catalysts has been successful, pointing towards the influence of catalyst's textural properties on the reaction's outcome (Climent, Velty, & Corma, 2002).

Catalyst-Free Synthesis Approaches

Further emphasizing the chemical flexibility of 2-methyldioxolane derivatives, their role in the catalyst-free chemo- and regioselective addition of carboxylic acids to alkylthio-activated terminal alkynes showcases an efficient pathway to synthesize a series of methyl 3-acetoxy-2-(l,3-dithiolane-2-ylidene)but-3-enoate derivatives (Zhao et al., 2006).

Asymmetric Synthesis and Natural Product Configuration

The first asymmetric synthesis of 1,2-dioxolane-3-acetic acids, including the synthesis and configurational assignment of plakinic acid A, highlights the strategic role of 2-methyldioxolane derivatives in the stereoselective synthesis of complex organic molecules. This methodology enables the creation of compounds with defined stereochemistry, important for natural product synthesis (Dai, Trullinger, Liu, & Dussault, 2006).

Sustainable Solvent Applications

The exploration of 2-methyloxolane (2-MeOx) as a sustainable, bio-based solvent for the extraction of natural products and food ingredients positions 2-methyldioxolane derivatives at the forefront of green chemistry. Its comparison with hexane, a commonly used petroleum-based solvent, underlines its environmental and economic benefits, thereby supporting the shift towards more sustainable chemical processes (Rapinel et al., 2020).

Propriétés

IUPAC Name |

2-(2-methyloxolan-3-ylidene)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-5-6(2-3-10-5)4-7(8)9/h4-5H,2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCJEVDTJZUVFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=CC(=O)O)CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methyloxolan-3-ylidene)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromothiazolo[4,5-c]pyridine](/img/structure/B1449131.png)

![3-(Tert-butyl)-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B1449135.png)

amine](/img/structure/B1449143.png)

![4-Azaspiro[2.5]octan-7-ol](/img/structure/B1449144.png)

![6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1449146.png)

![1-[2-Fluoro-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1449150.png)